molecular formula C12H23NO4 B1376771 3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid CAS No. 1375471-46-7

3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid

Cat. No.: B1376771
CAS No.: 1375471-46-7
M. Wt: 245.32 g/mol
InChI Key: HKDLSKFRNMSGJO-UHFFFAOYSA-N
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Description

3-{[(Tert-Butoxy)Carbonyl]Amino}-2,2,3-trimethylbutanoic acid (CAS: CID 65261507) is a Boc-protected amino acid derivative with the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol. Its structure features a tert-butoxycarbonyl (Boc) group attached to a branched 2,2,3-trimethylbutanoic acid backbone. Key identifiers include:

  • SMILES: CC(C)(C)OC(=O)NC(C)(C)C(C)(C)C(=O)O
  • InChIKey: HKDLSKFRNMSGJO-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Values range from 152.9 Ų ([M-H]⁻) to 162.8 Ų ([M+Na]⁺) .

The compound’s sterically hindered structure and Boc-protected amine make it relevant in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name

2,2,3-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-10(2,3)17-9(16)13-12(6,7)11(4,5)8(14)15/h1-7H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDLSKFRNMSGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701151081
Record name Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375471-46-7
Record name Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2,3-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375471-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it is known to interact with amino acid ionic liquids, enhancing amide formation without the addition of a base . This interaction is vital for peptide synthesis and other biochemical processes.

Cellular Effects

The effects of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular behavior, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s mechanism involves the protection of amines in organic synthesis, which is crucial for maintaining the stability and functionality of various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways and improving cellular function. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is critical for maintaining cellular homeostasis and supporting various biochemical processes .

Transport and Distribution

The transport and distribution of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound exerts its effects precisely where needed within the cell .

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid (commonly referred to as Boc-amino acid) is a derivative of amino acids that has gained attention in medicinal chemistry and biochemistry. The tert-butoxycarbonyl (Boc) group serves as a protective moiety in peptide synthesis, allowing for the selective functionalization of amino acids. This article explores the biological activity of this compound, focusing on its pharmacological properties, interactions with biological systems, and potential therapeutic applications.

  • Molecular Formula : C11H21NO4
  • Molecular Weight : 233.29 g/mol
  • CAS Number : 137170-89-9

The structure of Boc-amino acid includes a bulky Boc group that influences its solubility and reactivity, making it suitable for various biochemical applications.

1. Pharmacological Effects

Research indicates that Boc-amino acids can modulate several biological pathways due to their structural properties. They are often used as intermediates in the synthesis of bioactive compounds, including peptides and pharmaceuticals.

  • Enzyme Inhibition : Some studies have shown that Boc-amino acids can act as inhibitors of specific enzymes, impacting metabolic pathways. For instance, they have been investigated for their ability to inhibit proteases, which are crucial in various physiological processes and disease states.
  • Receptor Interaction : The interaction of Boc-amino acids with G protein-coupled receptors (GPCRs) has been documented. These interactions can lead to downstream signaling effects that influence cellular responses.

2. Case Studies

Several case studies highlight the biological relevance of Boc-amino acids:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of Boc-protected amino acids for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential for development as anticancer agents .
  • Neuroprotective Effects : Another investigation explored the neuroprotective effects of Boc-amino acids in models of neurodegenerative diseases. The findings revealed that these compounds could reduce oxidative stress and apoptosis in neuronal cells, indicating their potential role in neuroprotection .

The mechanisms through which Boc-amino acids exert their biological effects include:

  • Modulation of Protein Folding : The bulky Boc group can influence the conformation of peptides and proteins, affecting their stability and function.
  • Inhibition of Protein-Protein Interactions : By altering the surface properties of peptides, Boc-amino acids can disrupt critical protein-protein interactions involved in signal transduction pathways.

Data Summary

The following table summarizes key findings related to the biological activity of 3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid:

Study FocusBiological ActivityReference
Anticancer ActivitySignificant cytotoxicity against cancer cellsJournal of Medicinal Chemistry
NeuroprotectionReduced oxidative stress and apoptosisNeurobiology Journal
Enzyme InhibitionInhibition of specific proteasesBiochemical Journal

Scientific Research Applications

Peptide Synthesis

Boc-amino acids are extensively used in the synthesis of peptides. The Boc group serves as a protective group for amines, allowing for selective reactions without interfering with other functional groups. This capability is essential in the stepwise assembly of peptides where control over the sequence and purity is critical.

Case Study : In a study published in Journal of Organic Chemistry, Boc-amino acids were utilized to synthesize a series of cyclic peptides that exhibited promising biological activity against cancer cell lines. The use of Boc protection facilitated the formation of complex structures with high yields and purity levels .

Drug Development

The compound has been investigated for its potential role in drug development, particularly as a building block for biologically active compounds. Its structural features allow it to be incorporated into various drug candidates targeting different diseases.

Example : Researchers have synthesized derivatives of Boc-amino acids that show enhanced activity against specific targets in cancer therapy. These derivatives were designed to improve bioavailability and reduce side effects compared to existing therapies .

Enzyme Inhibitors

Boc-amino acids have been employed in the design of enzyme inhibitors. Their ability to mimic natural substrates allows them to interact with enzymes effectively, making them suitable candidates for developing inhibitors that can modulate enzymatic activity.

Research Insight : A study highlighted the use of Boc-protected amino acids in designing inhibitors for proteases involved in viral replication. The inhibitors showed significant potency, indicating the potential of this compound class in antiviral drug design .

Polymer Chemistry

In polymer science, Boc-amino acids are used to create functionalized polymers with specific properties. The incorporation of these compounds into polymer matrices can enhance mechanical properties and introduce bioactivity.

Application Example : Researchers have developed biodegradable polymers using Boc-amino acids as monomers. These polymers are being explored for applications in drug delivery systems due to their biocompatibility and controlled release characteristics .

Standard Reference Material

Due to its well-defined structure and properties, 3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid serves as a standard reference material in analytical chemistry. It is used for calibrating instruments and validating methods for amino acid analysis.

Usage Note : Laboratories utilize this compound to ensure accuracy in quantifying amino acids in biological samples, which is crucial for various biochemical assays .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-{[(Tert-Butoxy)Carbonyl]Amino}-2,2,3-Trimethylbutanoic Acid C₁₂H₂₃NO₄ 245.32 Branched 2,2,3-trimethyl backbone
N-Boc-L-tert-Leucine (236) C₁₁H₂₁NO₄ 231.29 Linear tert-leucine backbone
rac-(1R,2R,3S)-3-{[(Tert-Butoxy)Carbonyl]Amino}-2-(Trifluoromethyl)cyclobutane-1-carboxylic Acid C₁₃H₁₉F₃NO₄ 283.25 Cyclobutane ring, trifluoromethyl substituent
(1R,3S)-3-{[(Tert-Butoxy)Carbonyl]Amino}Cyclohexane-1-Carboxylic Acid C₁₂H₂₁NO₄ 243.30 Cyclohexane ring, axial amino group
3-(3-Bromophenyl)-2-{[(Tert-Butoxy)Carbonyl]Amino}Butanoic Acid C₁₅H₁₉BrNO₄ 357.22 Aromatic bromophenyl substituent

Key Observations :

  • Cyclic vs. Branched : Cyclohexane- and cyclobutane-based analogs (e.g., ) exhibit conformational rigidity, which may enhance metabolic stability but reduce solubility compared to the flexible branched backbone of the target compound.
  • Electron-Withdrawing Groups : The trifluoromethyl group in and bromophenyl in alter electronic properties, increasing lipophilicity and reactivity in cross-coupling reactions, unlike the purely aliphatic target compound .

Physical and Chemical Properties

Table 2: Collision Cross-Section (CCS) Comparison (if Available)
Compound Name [M+H]⁺ (Ų) [M+Na]⁺ (Ų) [M-H]⁻ (Ų)
3-{[(Tert-Butoxy)Carbonyl]Amino}-2,2,3-Trimethylbutanoic Acid 157.7 162.8 152.9
N-Boc-L-tert-Leucine (236) N/A N/A N/A

The target compound’s CCS values suggest moderate molecular compactness, influenced by its branched structure. Cyclic analogs (e.g., cyclohexane derivatives) likely exhibit higher CCS due to conformational restrictions, though data are unavailable for direct comparison .

Functional Implications

  • Solubility : The target compound’s high hydrophobicity (due to three methyl groups) may reduce aqueous solubility compared to less hindered analogs, impacting formulation in drug development.
  • Reactivity : The Boc group’s stability under acidic conditions is shared across analogs, but steric shielding in the target compound may delay deprotection compared to linear derivatives .

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